molecular formula C17H23NO3 B038961 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one CAS No. 120014-30-4

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B038961
M. Wt: 289.4 g/mol
InChI Key: PGBZORAISITZTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one and related compounds involves several key steps, including Mannich condensation and modifications to introduce specific functional groups. For example, a modified Mannich condensation was used to synthesize a molecule with a similar structure, demonstrating the versatility of synthesis methods for these compounds (J. Dineshkumar & P. Parthiban, 2022). Additionally, novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one were synthesized to evaluate their anticholinesterase activities, highlighting the compound's significance in medicinal chemistry (S. Prasad et al., 2020).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through crystallography, providing insight into their conformation and interactions. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, an impurity of donepezil, has been determined, revealing its crystalline form and unit-cell parameters (P. Sudhakar et al., 2005).

Chemical Reactions and Properties

Derivatives of 5,6-dimethoxy-1-indanone have shown promising antimicrobial activity, indicating the chemical reactivity and potential utility of these compounds in developing new antimicrobial agents (V. Patel et al., 2018).

Physical Properties Analysis

While specific details on the physical properties of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one are scarce, studies on similar compounds provide valuable information. For instance, the study of the crystal structure and synthesis of related compounds aids in understanding the physical characteristics essential for their stability and reactivity (P. Sudhakar et al., 2005).

Chemical Properties Analysis

The chemical properties of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one derivatives, including their inhibitory activity against acetylcholinesterase, indicate their potential as therapeutic agents. This is evidenced by the synthesis of novel derivatives and their evaluation for anticholinesterase activities, demonstrating significant potential for medical applications (S. Prasad et al., 2020).

Scientific Research Applications

  • Alzheimer's Disease Treatment

    Novel analogues of this compound have shown moderate to high acetylcholinesterase (AChE) inhibitory activities, suggesting potential for treating Alzheimer's disease (Ali et al., 2009). Another study found a derivative, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), to be a potent anti-AChE inhibitor with significant selectivity (Sugimoto et al., 1995).

  • Anti-Inflammatory and Analgesic Activity

    Aromatic amide derivatives of this compound have shown good anti-inflammatory and analgesic activity without causing ulcers (Sharma & Ray, 2007).

  • Antibacterial Properties

    Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine have demonstrated promising antibacterial activity (Patel et al., 2018).

  • Pharmacokinetics and Drug Impurities

    The crystal structure analysis of related compounds provides insights into the synthesis of impurities in drugs like donepezil, a medication used for Alzheimer's disease (Sudhakar et al., 2005).

  • Antioxidant Efficacy

    Some derivatives show significant antioxidant properties, which could have pharmaceutical or nutraceutical applications (Dineshkumar & Parthiban, 2022; Kenchappa et al., 2017).

  • Antifungal Activity

    Novel derivatives have also shown promising antifungal activity (Patel et al., 2013).

  • Cancer Research

    Certain derivatives exhibit potential in reducing breast tumor volume and metastasis in animal models, making them a starting point for new cancer treatments (Wang et al., 2011).

  • Anticonvulsant Activity

    Some derivatives have shown promising anticonvulsant activity with lower neurotoxicity, increasing the potential for their use in epilepsy treatment (Siddiqui et al., 2012).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . It has a hazard statement H302 , which indicates that it is harmful if swallowed. It falls under the hazard classification Acute Tox. 4 Oral . It should be stored as non-combustible solids .

properties

IUPAC Name

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBZORAISITZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923182
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.065 mg/mL
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

CAS RN

120014-30-4, 56-36-0
Record name 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbenzyl donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESBENZYL DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84.7 °C
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

US Patent Application published under the No. 2007/0135644A1 discloses the preparation of donepezil hydrochloride by reducing 5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate with 10% Pd/C catalyst in demi-water at 70-95° C., at 10 bar for 8 hours. The mixture is extracted three times with 1-butanol to afford a residue which is purified with methyl-tert-butyl ether to obtain 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, followed by condensation with benzyl chloride in toluene for 8 hours at 145° C. to yield donepezil which is further converted to donepezil hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

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